molecular formula C16H22Br2S2Si B15412643 Bis(5-bromothiophen-2-yl)(dibutyl)silane CAS No. 378247-58-6

Bis(5-bromothiophen-2-yl)(dibutyl)silane

Cat. No.: B15412643
CAS No.: 378247-58-6
M. Wt: 466.4 g/mol
InChI Key: JCUMIGGXKLZNAR-UHFFFAOYSA-N
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Description

Bis(5-bromothiophen-2-yl)(dibutyl)silane (CAS 378247-58-6) is a high-value organosilane compound with the molecular formula C₁₆H₂₂Br₂S₂Si and a molecular weight of 466.37 g/mol . It serves as a versatile synthetic intermediate and building block in advanced materials and pharmaceutical research. Its molecular structure, featuring reactive bromine atoms on the thiophene rings and a central silane group, makes it particularly valuable for cross-coupling reactions, such as Suzuki reactions, which are pivotal for constructing complex conjugated systems . In materials science, derivatives of 5-bromothiophene are utilized in the development of organic electronic materials. Research into similar compounds demonstrates their application in dyes and fluorophores, where they contribute to intramolecular charge transfer, resulting in materials with absorption in the visible spectrum and fluorescence in solution and solid-state plastic films . Furthermore, thiophene-based molecules are extensively investigated for their biological activities. As a building block, this compound can be used in the synthesis of novel molecules for antibacterial testing against pathogens like extensively drug-resistant (XDR) Salmonella Typhi, as well as in the development of potential anti-cancer agents . The dibutylsilane moiety can also be of interest in polymer and surface chemistry. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

378247-58-6

Molecular Formula

C16H22Br2S2Si

Molecular Weight

466.4 g/mol

IUPAC Name

bis(5-bromothiophen-2-yl)-dibutylsilane

InChI

InChI=1S/C16H22Br2S2Si/c1-3-5-11-21(12-6-4-2,15-9-7-13(17)19-15)16-10-8-14(18)20-16/h7-10H,3-6,11-12H2,1-2H3

InChI Key

JCUMIGGXKLZNAR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(C1=CC=C(S1)Br)C2=CC=C(S2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents Molecular Formula Key Features Applications
Bis(5-bromothiophen-2-yl)(dibutyl)silane 2 × 5-bromo-thiophene; 2 × dibutyl-Si C₁₆H₂₄Br₂S₂Si Bromine enables cross-coupling; dibutyl groups enhance solubility Polymer synthesis, optoelectronics
4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (TBFT2) Long alkyl chains; fluorinated benzothiadiazole C₄₄H₅₄Br₂F₂N₂S₃ Extended alkyl chains improve processability; fluorination enhances electron affinity Phototheranostics, organic solar cells
(2-bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane Bromo-chlorophenethoxy; tert-butyl-Si C₁₄H₂₂BrClOSi Bulky tert-butyl groups reduce reactivity; halogen diversity enables multifunctionalization Hybrid materials, pharmaceuticals
3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine Bromothiophene; tetrazine core C₁₀H₄Br₂N₄S₂ Electron-deficient tetrazine core promotes charge transport Organic photovoltaics

Analysis :

  • However, the central framework (silane vs. tetrazine or benzothiadiazole) dictates electronic properties. For instance, tetrazine-based analogues exhibit higher electron deficiency, favoring charge transport in photovoltaics .
  • Substituent Effects: Dibutyl groups on silicon enhance solubility in nonpolar solvents compared to tert-butyl or long alkyl chains (e.g., TBFT2), which prioritize thermal stability and film-forming properties .

Reactivity and Functionalization Potential

  • This compound : Bromine atoms enable Suzuki couplings to form π-conjugated systems, while the silicon center allows hydrosilylation or hydrolysis (unlike carbon-based analogues) .
  • Silane Derivatives : Compounds like 1,4-bis(dimethylsilyl)benzene () exhibit Si–H bonds for hydrosilylation, whereas dibutyl substitution in the target compound limits such reactivity but improves air stability .
  • TBFT2 : The 2-octyldodecyl chains reduce crystallinity, aiding solution-processability in device fabrication .

Q & A

Basic: What synthetic routes are commonly employed for Bis(5-bromothiophen-2-yl)(dibutyl)silane, and how can its structural integrity be validated?

The synthesis typically involves coupling 5-bromothiophene-2-yl lithium or Grignard reagents with dibutyldichlorosilane under inert conditions. Key steps include stoichiometric control to avoid over-substitution and purification via column chromatography. Structural validation requires a combination of ¹H/¹³C NMR to confirm the thiophene ring substitution pattern and silane backbone, mass spectrometry (MS) for molecular weight verification, and elemental analysis to ensure stoichiometric consistency .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Contradictions often arise from variations in catalytic systems (e.g., Pd vs. Ni), solvent polarity, or trace moisture. A systematic approach involves:

  • Controlled factorial experiments to isolate variables (e.g., ligand type, temperature) .
  • In-situ monitoring via UV-Vis or Raman spectroscopy to track intermediate species.
  • Theoretical modeling (DFT calculations) to compare energy barriers for competing pathways .
    Documentation of reaction conditions (e.g., oxygen/moisture levels) is critical for reproducibility .

Basic: Which spectroscopic techniques are optimal for distinguishing this compound from analogous silane derivatives?

  • FT-IR : The Si-C stretch (~650–750 cm⁻¹) and Br-C vibration (~500–600 cm⁻¹) provide diagnostic peaks.
  • ¹H NMR : Dibutyl groups exhibit distinct triplet/multiplet patterns (δ 0.5–1.5 ppm), while thiophene protons appear downfield (δ 6.5–7.5 ppm).
  • X-ray crystallography : Resolves spatial arrangement of bromothiophene rings and silane geometry .

Advanced: What methodological frameworks guide the design of experiments to study the environmental fate of this compound?

  • Lifecycle analysis (LCA) : Track degradation products via HPLC-MS in simulated environmental matrices (soil, water).
  • QSAR models : Predict bioaccumulation potential using logP values and molecular descriptors.
  • Heterogeneous reaction studies : Investigate surface interactions with mineral oxides using BET surface area analysis and XPS .

Advanced: How can computational chemistry address discrepancies in the electronic properties of this compound?

  • DFT/Molecular Orbital Analysis : Compare HOMO-LUMO gaps across solvent models (PCM vs. SMD) to assess polarity effects.
  • Charge Transfer Studies : Use Natural Bond Orbital (NBO) analysis to quantify electron donation from silane to thiophene rings.
  • Dynamic Simulations : MD trajectories in explicit solvents reveal conformational stability and aggregation tendencies .

Basic: What are the critical stability considerations for storing this compound?

  • Moisture Sensitivity : Store under argon or nitrogen in sealed Schlenk flasks with molecular sieves.
  • Light Exposure : Amber glassware prevents photodegradation of the bromothiophene moiety.
  • Temperature : Long-term stability requires storage at –20°C, with periodic NMR checks for decomposition .

Advanced: What interdisciplinary strategies enhance the application of this compound in materials science?

  • Organic Electronics : Incorporate into π-conjugated polymers for charge transport studies (e.g., OFETs).
  • Hybrid Materials : Silane-thiophene coordination to metal-organic frameworks (MOFs) for catalytic applications.
  • Surface Functionalization : Silane coupling to silica nanoparticles, verified by TEM and TGA .

Advanced: How do methodological biases in literature data affect the interpretation of this compound’s catalytic activity?

  • Meta-Analysis : Apply statistical tools (e.g., funnel plots) to detect publication bias in reported yields.
  • Cross-Validation : Replicate key studies using standardized conditions (e.g., glovebox purity, catalyst batches).
  • Error Propagation Models : Quantify uncertainty in kinetic data using Monte Carlo simulations .

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